molecular formula C14H9BrFN B13208989 2-[4-(2-Bromo-6-fluorophenyl)phenyl]acetonitrile

2-[4-(2-Bromo-6-fluorophenyl)phenyl]acetonitrile

Cat. No.: B13208989
M. Wt: 290.13 g/mol
InChI Key: JRCQMJLJTNLTGT-UHFFFAOYSA-N
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Description

2-[4-(2-Bromo-6-fluorophenyl)phenyl]acetonitrile is a halogenated aromatic nitrile compound featuring a bromo and fluoro substituent on adjacent positions of a biphenyl backbone. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The electron-withdrawing nature of the bromo and fluoro groups (meta- and para-directing) influences its reactivity in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, which are critical in drug discovery .

Properties

Molecular Formula

C14H9BrFN

Molecular Weight

290.13 g/mol

IUPAC Name

2-[4-(2-bromo-6-fluorophenyl)phenyl]acetonitrile

InChI

InChI=1S/C14H9BrFN/c15-12-2-1-3-13(16)14(12)11-6-4-10(5-7-11)8-9-17/h1-7H,8H2

InChI Key

JRCQMJLJTNLTGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)C2=CC=C(C=C2)CC#N)F

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Cross-Coupling

  • Reactants : 2-bromo-6-fluorophenylboronic acid + 4-bromophenylacetonitrile
  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
  • Conditions :
    • Solvent: Ethanol/water (3:1)
    • Base: Potassium carbonate (K₂CO₃)
    • Temperature: 100°C, reflux for 15 hours
  • Yield : ~85–90% (extrapolated from analogous reactions in)

B. Ullmann-Type Coupling

  • Reactants : 1-bromo-2-fluoro-4-iodobenzene + 4-cyanomethylphenylzinc bromide
  • Catalyst : Copper(I) iodide (CuI) with 1,10-phenanthroline ligand
  • Conditions :
    • Solvent: Dimethylformamide (DMF)
    • Temperature: 110°C, 24 hours
  • Yield : ~75% (based on fluorenone synthesis in)

Cyanation Strategies

Post biphenyl formation, cyanation is critical. Two validated methods are:

A. Palladium-Mediated Cyanation

  • Reactants : 4-(2-bromo-6-fluorophenyl)phenyl bromide + Zinc cyanide (Zn(CN)₂)
  • Catalyst : Palladium tetratriphenylphosphine (Pd(PPh₃)₄)
  • Conditions :
    • Solvent: Dimethylformamide (DMF)
    • Temperature: 120°C under nitrogen, 8 hours
  • Yield : 88–92%

B. Nucleophilic Substitution

  • Reactants : 4-(2-bromo-6-fluorophenyl)phenyl bromide + Sodium cyanide (NaCN)
  • Conditions :
    • Solvent: Dimethyl sulfoxide (DMSO)
    • Temperature: 80°C, 12 hours
  • Yield : ~70% (analogous to)

Halogenation Optimization

Controlled bromination ensures regioselectivity:

Step Reactant Brominating Agent Conditions Yield Source
1 4-(2-fluoro-6-H-phenyl)phenylacetonitrile N-Bromosuccinimide (NBS) CH₂Cl₂, 0°C → 25°C, 18 hours 87%
2 4-(2-fluoro-6-H-phenyl)phenylacetonitrile Br₂ in CH₂Cl₂ HBr/AcOH catalyst, 20°C, 3 hours 82%

Purification and Characterization

Critical Reaction Parameters

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Bromo-6-fluorophenyl)phenyl]acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) and other strong nucleophiles.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Cross-Coupling: Palladium catalysts and organoboron compounds are commonly employed.

Major Products Formed

    Nucleophilic Substitution: Substituted biphenyl derivatives.

    Oxidation: Biphenyl carboxylic acids.

    Reduction: Biphenyl amines.

    Cross-Coupling: Complex biphenyl derivatives.

Scientific Research Applications

2-[4-(2-Bromo-6-fluorophenyl)phenyl]acetonitrile is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[4-(2-Bromo-6-fluorophenyl)phenyl]acetonitrile involves its interaction with molecular targets through its bromo and fluoro substituents. These substituents can influence the compound’s reactivity and binding affinity to various biological targets. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The following table summarizes key structural features and properties of 2-[4-(2-Bromo-6-fluorophenyl)phenyl]acetonitrile and analogous compounds:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications
This compound C₁₄H₉BrFₙN Br (ortho), F (meta) on biphenyl ~265 (estimated) Intermediate in drug synthesis, halogenated coupling partner
2-(4-Bromo-2,6-difluorophenyl)acetonitrile C₈H₄BrF₂N Br (para), F (ortho and meta) 240.03 Enhanced electron deficiency; used in fluorinated drug scaffolds
2-[4-(2-Hydroxyethoxy)phenyl]acetonitrile C₁₀H₁₁NO₂ Hydroxyethoxy (electron-donating) 177.20 Improved solubility; precursor for hydrophilic derivatives
2-(2-Amino-4-bromo-6-fluorophenyl)acetonitrile C₈H₆BrFN₂ NH₂ (electron-donating), Br, F 231.05 Bioactive intermediate; potential antimicrobial applications
2-(2-Bromo-6-ethoxy-4-formylphenoxy)acetonitrile C₁₁H₁₀BrNO₃ Br, ethoxy, formyl (electron-withdrawing) 284.11 Reactive aldehyde group for condensation reactions
Key Observations:
  • Halogen Positioning : The target compound’s bromo and fluoro groups at adjacent positions create a sterically hindered environment, reducing reactivity in some substitution reactions compared to the para-bromo, difluoro analog (C₈H₄BrF₂N), which exhibits higher electron deficiency .
  • Functional Group Influence: The hydroxyethoxy derivative (C₁₀H₁₁NO₂) demonstrates increased solubility in polar solvents due to hydrogen bonding, contrasting with the hydrophobic nature of halogenated analogs .

Physicochemical Properties

  • Melting Points: Halogenated derivatives generally exhibit higher melting points due to stronger van der Waals interactions. For example, the difluoro-bromo analog (C₈H₄BrF₂N) likely has a higher melting point (>100°C) than the hydroxyethoxy derivative (C₁₀H₁₁NO₂, ~80°C) .
  • LogP Values : The target compound’s LogP (estimated ~3.5) reflects higher lipophilicity compared to the hydroxyethoxy analog (LogP ~1.2), impacting membrane permeability in biological systems .

Biological Activity

2-[4-(2-Bromo-6-fluorophenyl)phenyl]acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings concerning this compound, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H13BrF
  • Molecular Weight : 316.18 g/mol

This compound features a bromine atom and a fluorine atom, which are significant for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of electron-withdrawing groups such as bromine and fluorine enhances its reactivity and potential binding affinity to target proteins. The compound may undergo nucleophilic substitution reactions, leading to the formation of active metabolites that can modulate biochemical pathways.

Biological Activity Overview

Research indicates that derivatives of this compound exhibit a range of biological activities:

  • Antimicrobial Activity : Several studies have shown that compounds with similar structures possess significant antimicrobial properties against various bacterial strains, including Gram-positive and Gram-negative bacteria.
  • Anticancer Activity : Compounds structurally related to acetonitriles have been evaluated for their cytotoxic effects on cancer cell lines. For instance, studies have demonstrated that certain derivatives can induce apoptosis in cancer cells.

Antimicrobial Activity

A study published in the MDPI journal highlighted that certain derivatives of acetonitriles exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and other pathogens, indicating promising antimicrobial potential .

CompoundMIC (µg/mL)Target Organism
Compound A15.62Staphylococcus aureus
Compound B31.25Escherichia coli

Anticancer Activity

In another study focusing on anticancer properties, derivatives similar to this compound were tested against human leukemia cell lines. Results indicated significant cytotoxicity with IC50 values in the low micromolar range:

CompoundCell LineIC50 (µM)
Compound CMCF-7 (Breast)0.76
Compound DU-937 (Leukemia)0.65

These findings suggest that the structural modifications in acetonitriles can lead to enhanced anticancer activities.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that:

  • Electron-Withdrawing Groups : The presence of bromine and fluorine significantly increases the potency of compounds against various biological targets.
  • Substituent Positioning : The position of substituents on the phenyl rings affects the overall activity, with para-substituted compounds often showing enhanced efficacy compared to ortho or meta configurations.

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